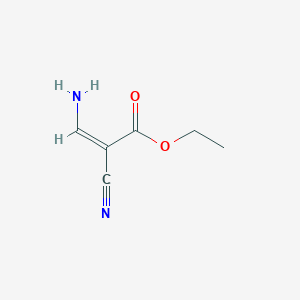

(Z)-3-氨基-2-氰基丙-2-烯酸乙酯

描述

The compound’s name suggests it’s an organic compound containing an ethyl group, an amino group, a cyanide group, and a propenoate group. The (Z)-3-amino-2-cyanoprop-2-enoate part indicates the presence of a carbon-carbon double bond with specific stereochemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve reactions that introduce the ethyl, amino, cyanide, and propenoate groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of such a compound would be determined by techniques like nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, or mass spectrometry . The (Z) in the name indicates the relative positions of the substituents around the double bond .Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. The amino group might participate in acid-base reactions, the cyanide group in nucleophilic substitutions, and the carbon-carbon double bond in addition reactions .Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and stability would typically be determined experimentally .科学研究应用

Synthesis of Thiazolo Pyrimidine Derivatives

Ethyl (2Z)-3-amino-2-cyanoprop-2-enoate: is a precursor in the synthesis of novel thiazolo pyrimidine derivatives . These derivatives are synthesized through the Biginelli reaction and have shown potential in antimicrobial activities. The structural versatility of the compound allows for the creation of a variety of derivatives, which can be tested against different strains of bacteria and fungi, contributing to the development of new antibacterial and antifungal agents.

Development of Antimicrobial Agents

The compound’s structure, which includes an amino group and a cyano group, makes it suitable for further chemical modifications that can enhance its antimicrobial properties. Research has indicated that derivatives of this compound can be effective against both Gram-positive and Gram-negative bacteria . This opens up possibilities for the compound to be used in the development of new antimicrobial agents that could be more effective against resistant strains of bacteria.

Electrochemical Applications

While not directly related to ethyl (2Z)-3-amino-2-cyanoprop-2-enoate , compounds with similar structures, such as imidazolium-based ionic liquids, have been used as electrolytes for supercapacitors . This suggests that with further research, derivatives of ethyl (2Z)-3-amino-2-cyanoprop-2-enoate could potentially be synthesized to serve as high-performance electrolytes in energy storage devices.

Zeolitic Imidazolate Frameworks (ZIFs)

Compounds containing imidazole rings, similar to the thiazole ring in ethyl (2Z)-3-amino-2-cyanoprop-2-enoate , are used in the synthesis of ZIFs . ZIFs have a wide range of applications, including gas sorption, gas separation, and catalysis. The compound’s potential to form stable frameworks with metal ions could lead to the development of new materials with high porosity and surface area.

Fluorophore Development

Research on related compounds has demonstrated the potential for developing novel cell-safe fluorophores that can be used in various assays . The presence of reactive groups in ethyl (2Z)-3-amino-2-cyanoprop-2-enoate could allow for the synthesis of fluorescent derivatives that can be used in biological imaging and diagnostics.

Enzyme Immobilization

The compound’s structure may facilitate the covalent immobilization of enzymes, which is a technique used to enhance the stability and reusability of enzymes in industrial processes . This application could be particularly useful in the pharmaceutical and chemical industries, where enzyme catalysis is a critical component of manufacturing processes.

作用机制

Mode of Action

It’s hypothesized that the compound may interact with its targets through a series of chemical reactions, possibly involving nucleophilic substitution or free radical reactions .

Action Environment

The action, efficacy, and stability of ethyl (2Z)-3-amino-2-cyanoprop-2-enoate could be influenced by various environmental factors These could include pH, temperature, and the presence of other compounds or enzymes

安全和危害

未来方向

属性

IUPAC Name |

ethyl (Z)-3-amino-2-cyanoprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-10-6(9)5(3-7)4-8/h3H,2,7H2,1H3/b5-3- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFFRQTXGJMKDQ-HYXAFXHYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\N)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025526 | |

| Record name | 3-Amino-2-cyano-(Z)-2-propenoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (Z)-3-amino-2-cyanoprop-2-enoate | |

CAS RN |

67710-34-3 | |

| Record name | 3-Amino-2-cyano-(Z)-2-propenoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3S)-1-tert-Butoxycarbonyl-3-piperidyl]methylzinc iodide solution](/img/structure/B3008983.png)

![4-Methylsulfanyl-2-[4-(morpholine-4-sulfonyl)-2-nitro-phenylamino]-butyric acid](/img/structure/B3008984.png)

![5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride](/img/structure/B3008985.png)

![8-((2,5-Dimethylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3008991.png)

![2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B3008992.png)

![{2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B3008997.png)

![(1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3008999.png)

![N-(4-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide](/img/structure/B3009001.png)

![Methyl 3-[(2-furylcarbonyl)amino]-4-(phenylsulfonyl)benzenecarboxylate](/img/structure/B3009002.png)